molecular formula C7H8ClNO B1629130 4-Chloro-3-ethoxypyridine CAS No. 1003711-81-6

4-Chloro-3-ethoxypyridine

Cat. No.: B1629130
CAS No.: 1003711-81-6
M. Wt: 157.6 g/mol
InChI Key: OOTIJHTUKGQRHS-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxypyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the fourth position and an ethoxy group at the third position.

Properties

IUPAC Name

4-chloro-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTIJHTUKGQRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634099
Record name 4-Chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-81-6
Record name 4-Chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chloro-3-ethoxypyridine typically involves the chlorination of 3-ethoxypyridine. One common method includes the reaction of 3-ethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Chloro-3-ethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine under basic conditions can yield 3-ethoxy-4-aminopyridine.

    Oxidation: The ethoxy group can be oxidized to form 3-ethoxy-4-pyridinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Scientific Research Applications

4-Chloro-3-ethoxypyridine has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral properties

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interfere with specific biological pathways in pests and weeds.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxypyridine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary based on the specific derivative or formulation used.

Comparison with Similar Compounds

4-Chloro-3-ethoxypyridine can be compared with other chlorinated pyridine derivatives such as:

    4-Chloropyridine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    3-Chloro-4-ethoxypyridine: The position of the chlorine and ethoxy groups is reversed, which can lead to different reactivity and applications.

    4-Chloro-2-ethoxypyridine:

Each of these compounds has unique properties and applications, but this compound stands out due to its specific substitution pattern, which offers a balance of reactivity and stability for various applications.

Biological Activity

4-Chloro-3-ethoxypyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a chlorine atom at the fourth position and an ethoxy group at the third position. Its molecular formula is C7H8ClNC_7H_8ClN with a molecular weight of approximately 155.6 g/mol. The unique structural features of this compound contribute to its diverse chemical reactivity and biological activity.

Research indicates that this compound may exhibit several mechanisms of action, particularly as an inhibitor of specific enzymes involved in disease processes. Notably, it has been studied for its potential effects on:

  • Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell proliferation or viral replication, suggesting possible applications in cancer therapy and antiviral treatments.
  • Receptor Interactions : The compound may interact with various receptors, influencing biochemical pathways that are relevant to disease mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This antibacterial activity is significant as it offers potential therapeutic options in the face of increasing antibiotic resistance .

Anticancer Potential

The compound's ability to inhibit specific enzymes linked to cancer progression positions it as a candidate for further research in oncology. Its role in modulating signaling pathways associated with tumor growth is under investigation, with promising preliminary results suggesting efficacy in cellular models.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Antibacterial Activity :
    • A study conducted by Foley et al. demonstrated that derivatives of pyridine compounds exhibited submicromolar inhibition against bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability . This finding underscores the potential for developing new antibacterial agents based on the structure of this compound.
  • Cancer Research :
    • Research exploring the compound's effects on cancer cell lines revealed that it could inhibit cell proliferation through specific enzymatic pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntibacterial, AnticancerEnzyme inhibition, receptor interaction
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)AntibacterialPPTase inhibition
N-(4-methoxypyridin-2-yl)piperazineAntibacterialInhibition of bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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